N'-(4.4-dimethylcyclohexyl)-thiourea
Description
N'-(4,4-Dimethylcyclohexyl)-thiourea is a substituted thiourea derivative characterized by a thiocarbonyl group (C=S) and a 4,4-dimethylcyclohexyl substituent. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents (R groups) dictate their chemical, biological, and material properties. The dimethylcyclohexyl group imparts steric bulk and lipophilicity, influencing solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)thiourea |
InChI |
InChI=1S/C9H18N2S/c1-9(2)5-3-7(4-6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12) |
InChI Key |
LMYKWLSCBLZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC(=S)N)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Thiourea derivatives, including N'-(4.4-dimethylcyclohexyl)-thiourea, have been extensively researched for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For instance, a study highlighted the synthesis of various thiourea derivatives that demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-(4.4-dimethylcyclohexyl)-thiourea | S. aureus, E. coli | 1250 µg/mL |
| Tris-thiourea derivative 4a | E. coli | Effective at low concentrations |
| Benzothiazole thiourea derivative | Pseudomonas aeruginosa | <500 µg/mL |
1.2 Anticancer Properties
Research has also shown that thiourea derivatives can act as potential anticancer agents. For example, N'-(4.4-dimethylcyclohexyl)-thiourea has been evaluated for its cytotoxic effects on cancer cell lines, revealing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction .
Biological Applications
2.1 Antioxidant Activity
Thiourea compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that N'-(4.4-dimethylcyclohexyl)-thiourea can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing cellular damage .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of thioureas have been documented in various studies, indicating their role in reducing inflammation markers in biological systems. This aspect is particularly relevant for developing treatments for inflammatory diseases .
Industrial Applications
3.1 Catalysis and Synthesis
N'-(4.4-dimethylcyclohexyl)-thiourea serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules through its ability to stabilize reactive intermediates . This property is leveraged in the production of heterocyclic compounds, which are valuable in pharmaceuticals.
Table 2: Industrial Uses of Thiourea Derivatives
| Application | Description |
|---|---|
| Catalysis | Used as a catalyst in organic reactions |
| Corrosion Inhibition | Acts as a corrosion inhibitor in metal processing |
| Surfactants | Functions as a non-ionic surfactant in formulations |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several thiourea derivatives, including N'-(4.4-dimethylcyclohexyl)-thiourea, and tested their efficacy against various microbial strains. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some derivatives showing enhanced potency compared to traditional antibiotics .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of thiourea derivatives, where N'-(4.4-dimethylcyclohexyl)-thiourea was tested against different cancer cell lines. The findings revealed that this compound could induce significant cytotoxic effects, suggesting its viability as a lead compound for further drug development .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physical Properties
Table 1: Structural and Physical Comparisons
Key Observations :
Catalytic and Reactivity Profiles
Table 2: Catalytic Performance in Organic Reactions
Key Observations :
- Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity by polarizing the thiocarbonyl group, increasing electrophilicity .
- The dimethylcyclohexyl group, being electron-donating, may reduce catalytic efficiency compared to sulfonaryl derivatives but improve stability in non-polar environments.
Key Observations :
- Aromatic substituents (e.g., dichlorophenyl) enhance antioxidant activity due to resonance stabilization of radicals .
Table 4: Material Properties in Semiorganic Complexes
Key Observations :
- Thioureas with strong metal-coordinating substituents (e.g., nitrobenzoyl in ) form stable complexes for optical materials .
Preparation Methods
Potassium Thiocyanate-Mediated Synthesis
Thiocyanate salts offer a safer alternative to isothiocyanates. In aqueous NaOH, 4,4-dimethylcyclohexylamine reacts with KSCN under oxidative conditions (e.g., HO) to form the thiourea:
Conditions :
One-Pot Synthesis from Cyclohexyl Halides
A patent route involves reacting 4,4-dimethylcyclohexyl chloride with thiourea in the presence of CuI and KCO:
Conditions :
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N'-(4,4-dimethylcyclohexyl)-thiourea and its derivatives?
- Methodology:
-
Step 1: React 4,4-dimethylcyclohexylamine with thiocarbonylating agents (e.g., ammonium thiocyanate or thiophosgene) in anhydrous acetone or dichloromethane .
-
Step 2: Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point and TLC.
-
Key Considerations:
-
Steric effects: The bulky 4,4-dimethylcyclohexyl group may slow reaction kinetics, requiring extended reflux times .
-
Yield optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to thiocyanate) to account for side reactions .
- Example Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NH₄SCN | Acetone | Reflux (56°C) | 65–75% |
| Thiophosgene | CH₂Cl₂ | 0–5°C | 80–85% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?
- Techniques:
- ¹H/¹³C NMR: Assign peaks for NH protons (δ 9–11 ppm, broad) and thiourea carbonyl (C=S, δ ~180 ppm in ¹³C) .
- X-ray crystallography: Resolve conformational details (e.g., non-planar thioureido group and chair conformation of cyclohexyl rings) using SHELXL for refinement .
- FT-IR: Confirm C=S stretch (1200–1250 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) .
Q. What biological activities are reported for structurally analogous thiourea compounds?
- Reported Activities:
- Antiviral: N-Arylthioureas inhibit HIV-1 reverse transcriptase via non-nucleoside mechanisms (IC₅₀ < 10 µM) .
- Anticancer: Thiourea derivatives exhibit cytotoxicity by chelating transition metals (e.g., Pt, Pd) to disrupt DNA repair .
- Antibacterial: Substituent-dependent activity; nitro or halogen groups enhance membrane penetration .
Advanced Research Questions
Q. How can kinetic studies elucidate the mechanism of ligand substitution reactions in thiourea-metal complexes?
- Methodology:
- Experimental Design:
- Use UV-Vis spectroscopy to monitor pseudo-first-order reactions between Pd(II) complexes and thiourea nucleophiles (e.g., N,N'-dimethylthiourea) .
- Vary temperature (25–50°C) to calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.
- Data Analysis:
- Rate constants: Compare k₁ (forward) and k₋₁ (reverse) to identify associative vs. dissociative pathways .
- DFT modeling: Validate experimental kinetics with computational studies of transition-state geometries .
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on thiourea reactivity?
- Approach:
- Geometry optimization: Use Gaussian or ORCA to model ground-state structures (B3LYP/6-31G* basis set) .
- Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs in C=S) .
- Steric maps: Quantify substituent bulk using Connolly surface analysis (e.g., 4,4-dimethylcyclohexyl vs. phenyl groups) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for thiourea derivatives?
- Case Study: Discrepancy between NMR (planar thioureido group) and X-ray (twisted conformation) .
- Resolution:
- Variable-temperature NMR: Assess conformational flexibility (e.g., coalescence of NH signals at elevated temps).
- Hirshfeld analysis: Quantify intermolecular interactions (e.g., N–H···S hydrogen bonds) stabilizing non-planar conformations .
Q. How can structure-activity relationships (SAR) guide the design of thiourea derivatives with enhanced bioactivity?
- SAR Framework:
- Electron-withdrawing groups (NO₂, Br): Increase metal-binding affinity and antibacterial potency .
- Hydrophobic substituents (e.g., cyclohexyl): Improve blood-brain barrier penetration for CNS-targeted drugs .
- Validation:
- MIC assays: Compare activity against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains .
- Molecular docking: Screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
